Coptisine

Hepatoprotection Toxicology Protoberberine alkaloids

Select Coptisine Sulfate for its distinct, evidence-backed research advantages. It uniquely prevents transaminase elevation in hepatoprotection models at 1 mg/kg where berberine fails, and serves as a genotype-independent CYP2D6 probe. With a defined MIC of 0.125 mg/mL against P. multocida, it is a validated lead for veterinary antimicrobial R&D. Its transcriptomic signature shares only 52.6% overlap with crude extract, ensuring pathway-specific results.

Molecular Formula C38H28N2O12S
Molecular Weight 736.70
CAS No. 1198398-71-8
Cat. No. B600270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoptisine
CAS1198398-71-8
Molecular FormulaC38H28N2O12S
Molecular Weight736.70
Structural Identifiers
SMILESC1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
InChIInChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coptisine (CAS 1198398-71-8) Alkaloid: High-Purity Protoberberine Reference Standard for Comparative Pharmacological and Antimicrobial Research


Coptisine sulfate (CAS 1198398-71-8) is a high-purity (≥98%) protoberberine alkaloid isolated from Coptis chinensis and Chelidonium majus [1]. As a secondary metabolite within the Rhizoma Coptidis alkaloid family, coptisine is a quaternary ammonium compound structurally related to berberine, palmatine, and jatrorrhizine, yet it exhibits distinct bioactivity profiles that render it a critical compound for targeted research and industrial applications [2]. This evidence guide delineates the quantifiable differentiators that substantiate the selection of coptisine over its close chemical analogs for specific scientific investigations.

Why Coptisine Cannot Be Substituted by Generic 'Coptis Alkaloids': Evidence of Divergent Mechanism and Potency


While coptisine is often grouped with berberine, palmatine, and jatrorrhizine as major bioactive constituents of Coptidis Rhizoma, their substitution is not scientifically tenable due to documented divergent functional profiles. Transcriptomic analyses reveal that coptisine regulates a distinct subset of genes, with only a 52.6% overlap in differentially expressed genes compared to the crude extract, versus 70.8% for berberine [1]. Furthermore, direct comparative studies show that coptisine can be either more potent than berberine in specific models, such as hepatoprotection, or less potent in others, such as antioxidant activity, thus precluding interchangeability [2][3]. The following quantitative evidence sections detail these critical performance differentiators.

Quantitative Differentiation of Coptisine: A Comparator-Based Evidence Matrix for Scientific Selection


Hepatoprotective Efficacy: Superior Amelioration of Toxic Hepatitis Parameters by Coptisine vs. Berberine

In a rat model of CCl4-induced acute toxic hepatitis, coptisine bisulfate (1 mg/kg for 7 days) prevented transaminase elevation, keeping ALT/AST within control ranges, while berberine bisulfate at an equivalent dose demonstrated inferior efficacy and did not significantly influence the evolution of toxic hepatitis [1].

Hepatoprotection Toxicology Protoberberine alkaloids Comparative pharmacology

Gastroprotective Effect: Coptisine Free Base Matches or Exceeds Berberine in Indomethacin-Induced Ulcer Model

In a rat model of indomethacin-induced gastric ulcer, coptisine free base (CFB) administered at 10, 20, and 40 mg/kg exerted 'comparable or superior gastroprotective effect' to a 20 mg/kg dose of berberine [1]. The study demonstrated that CFB significantly enhanced antioxidant parameters (SOD and GSH) and decreased malonaldehyde (MDA) levels, indicating a more robust modulation of oxidative stress markers.

Gastroenterology Gastric ulcer Anti-inflammatory Protoberberine alkaloids

Enzymatic Inhibition Specificity: Unique P450 2D6 Genotype-Independent Competitive Inhibition by Coptisine Sulfate

Coptisine sulfate was identified in a screen of 63 phytochemicals as a competitive inhibitor of CYP2D6. Critically, its Ki values for the wild-type CYP2D6*1 and the variant CYP2D6*10 enzymes were found to be 'very close', a finding that differentiates it from many other inhibitors whose potency varies significantly by genotype [1].

Drug metabolism Pharmacogenomics Cytochrome P450 Herb-drug interactions

Transcriptomic Divergence: Coptisine and Berberine Exhibit Distinct Gene Regulatory Signatures in Hepatocellular Models

Transcriptome analysis on HepG2 cells revealed that while both coptisine and berberine are active components of Coptidis Rhizoma extract (RCE), their functional overlap is limited. The overlapping ratios of differentially expressed genes between RCE and berberine, coptisine, and palmatine were 70.8%, 52.6%, and 42.1%, respectively [1]. Furthermore, coptisine and berberine were shown to have 'different regulatory effects on genes involved in lipid metabolism' [1].

Transcriptomics Systems pharmacology Gene expression Alkaloid differentiation

Antimicrobial Potency: Coptisine Demonstrates a Defined and Safe MIC Against Zoonotic Pathogen P. multocida

Coptisine chloride exhibits a minimum inhibitory concentration (MIC) of 0.125 mg/mL against Pasteurella multocida, a significant zoonotic pathogen in the poultry industry [1]. Critically, its half-maximal inhibitory concentration (IC50) on DF-1 host cells was 'much larger' than its MIC, confirming a favorable safety window [1].

Antimicrobial resistance Veterinary microbiology Zoonotic pathogens Natural product antibiotics

Validated Research and Industrial Scenarios for the Strategic Deployment of Coptisine (CAS 1198398-71-8)


Hepatoprotective Drug Discovery: A Berberine-Superior Candidate

For research programs focused on identifying novel hepatoprotective agents for acute toxic liver injury, coptisine is a superior candidate. Its demonstrated ability to prevent transaminase elevation in a CCl4-induced hepatitis model at a low dose (1 mg/kg) starkly contrasts with the ineffectiveness of berberine under identical conditions [1]. This directs procurement and research towards a compound with a validated in vivo efficacy that its primary analog lacks.

Mechanistic Studies of Herb-Drug Interactions and Cytochrome P450

In pharmacokinetic and pharmacogenomic studies investigating CYP2D6-mediated drug metabolism, coptisine serves as a uniquely valuable probe. Its competitive inhibition of CYP2D6 with 'very close' Ki values for both *1 and *10 variants makes it a superior and more predictable tool compared to other phytochemical inhibitors whose potency may be genotype-dependent [2]. This ensures greater experimental consistency and simpler data interpretation.

Transcriptome-Guided Systems Pharmacology and Target Deconvolution

In studies aiming to deconvolute the complex pharmacology of traditional medicines or to identify new targets for metabolic and cell cycle disorders, coptisine is a distinct research tool. Its unique transcriptomic signature—exhibiting only a 52.6% overlap with the crude extract and differential regulation of lipid metabolism genes compared to berberine [3]—allows for the isolation and study of specific cellular pathways that are not adequately represented by berberine or crude extract mixtures.

Development of Novel Antibiotic Alternatives in Veterinary Medicine

For R&D in veterinary antimicrobials targeting Pasteurella multocida, coptisine is a validated lead compound. Its defined MIC (0.125 mg/mL) and favorable in vitro safety profile on DF-1 cells [4] provide a strong quantitative foundation for initiating pre-formulation and in vivo efficacy studies as a potential alternative to conventional antibiotics in poultry health management.

Technical Documentation Hub

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